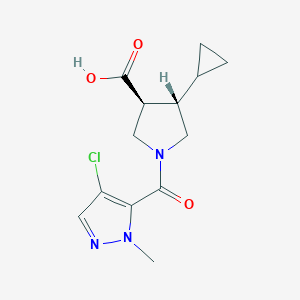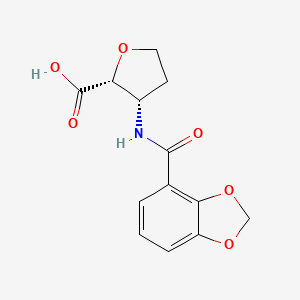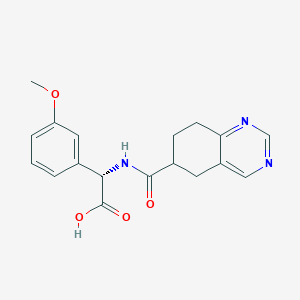![molecular formula C20H21NO5 B7340010 (2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid](/img/structure/B7340010.png)
(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid, also known as MOBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOBA is a derivative of the natural amino acid, phenylalanine, and is known to exhibit potent antitumor and antiviral activities.
作用機序
The mechanism of action of (2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid is not fully understood, but studies have suggested that this compound exerts its antitumor and antiviral effects by modulating various signaling pathways. This compound has been shown to activate the p53 pathway, which is a key regulator of cell growth and apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HIV-1 integrase, which are essential for the replication of cancer cells and viruses, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway. Additionally, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HIV-1 integrase, which are essential for the replication of cancer cells and viruses, respectively. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of (2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid is its potent antitumor and antiviral activity, which makes it a promising candidate for the development of new cancer and antiviral therapies. Additionally, this compound is relatively easy to synthesize using the SPPS method, which makes it a convenient compound for laboratory experiments. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on (2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid. One direction is to study the mechanism of action of this compound in more detail, in order to gain a better understanding of how it exerts its antitumor and antiviral effects. Another direction is to develop new formulations of this compound that are more soluble in water, in order to improve its in vivo efficacy. Additionally, further studies are needed to determine the safety and toxicity of this compound, in order to assess its potential as a therapeutic agent for cancer and viral diseases.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent antitumor and antiviral activity and has been shown to induce apoptosis in cancer cells by activating various signaling pathways. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for the research on this compound. Overall, this compound is a promising candidate for the development of new cancer and antiviral therapies.
合成法
(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid can be synthesized using a multi-step process that involves the reaction of phenylalanine with various reagents. One of the most commonly used methods for synthesizing this compound is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group that is removed during the synthesis process.
科学的研究の応用
(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid has been extensively studied for its potential applications in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, this compound has been shown to exhibit antiviral activity against several viruses, including HIV-1, herpes simplex virus, and hepatitis B virus.
特性
IUPAC Name |
(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-17-7-3-5-14(11-17)18(20(23)24)21-19(22)15-6-2-4-13(10-15)16-8-9-26-12-16/h2-7,10-11,16,18H,8-9,12H2,1H3,(H,21,22)(H,23,24)/t16?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAHZDWADRDAKB-DAFXYXGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)C2=CC=CC(=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(=O)O)NC(=O)C2=CC=CC(=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-4-carboxylic acid](/img/structure/B7339940.png)
![4-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339941.png)
![4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339948.png)
![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)
![(2R,3S)-3-[(2,5-difluorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339968.png)
![(2R,3S)-3-[[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339969.png)
![(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339977.png)


![(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339988.png)

![(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340003.png)

